molecular formula C15H18N4OS B1486484 2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 941869-37-0

2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B1486484
CAS No.: 941869-37-0
M. Wt: 302.4 g/mol
InChI Key: FUXSXTLOFWEMSA-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c16-15-17-12(11-21-15)10-14(20)19-8-6-18(7-9-19)13-4-2-1-3-5-13/h1-5,11H,6-10H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXSXTLOFWEMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, with the molecular formula C15H18N4OS and a molecular weight of 302.4 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The compound is characterized by the following structural details:

PropertyValue
IUPAC Name2-(2-amino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Molecular FormulaC15H18N4OS
Molecular Weight302.4 g/mol
PurityTypically 95%

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study published in 2015 synthesized various N-phenyl derivatives and evaluated their efficacy in animal models of epilepsy. The results showed that several compounds demonstrated protective effects against maximal electroshock (MES) seizures, particularly at doses of 100 mg/kg and 300 mg/kg . The most potent derivatives were noted to bind moderately to neuronal voltage-sensitive sodium channels, which are crucial in seizure activity modulation.

β3-Adrenergic Receptor Agonism

Another area of research focused on the compound's interaction with β3-adrenergic receptors. A study aimed at discovering selective β3-receptor agonists found that certain derivatives of aminothiazole exhibited potent agonistic activity against this receptor type, which is relevant for treating obesity and type 2 diabetes . These compounds displayed functional selectivity over β1 and β2 adrenergic receptors, highlighting their potential therapeutic applications.

Study on Anticonvulsant Effects

In a notable study, various derivatives were tested for their anticonvulsant activity using the MES model. The findings are summarized in Table 1 below:

Compound IDDose (mg/kg)MES ProtectionNotes
Compound 14 100YesHigh lipophilicity
Compound 19 300YesDelayed onset
Compound 24 100NoLess lipophilic

This table illustrates the varying degrees of efficacy among different derivatives, with lipophilicity playing a significant role in their distribution and effectiveness.

Evaluation of β3-Adrenergic Agonists

In another investigation, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides revealed promising results as selective β3-receptor agonists. The study highlighted specific compounds that not only activated the receptor but also exhibited significant hypoglycemic effects in diabetic rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
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2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

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